N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-13-5-6-14(2)17(11-13)21-9-3-4-10-22-18-8-7-15(19)12-16(18)20/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHVOBQNBDCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline is a synthetic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dimethylaniline moiety. This compound has garnered attention in various fields of biological research due to its potential biological activities, including anti-inflammatory and anticonvulsant effects. This article delves into the biological activity of this compound, supported by relevant data tables and findings from various studies.
- Chemical Formula : C₁₈H₂₁Cl₂NO
- Molecular Weight : 338.27 g/mol
- CAS Number : 356538-68-6
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties in vivo. In a study involving various derivatives of 2,4-dichlorophenoxy acetic acid, compounds similar to this compound exhibited significant inhibition of inflammation markers such as COX-2 and TNF-α .
- Anticonvulsant Activity : Research has indicated that certain derivatives related to this compound possess anticonvulsant properties. A study demonstrated that specific thiazolidinone derivatives showed considerable anticonvulsant activity, suggesting a potential therapeutic application of compounds with similar structures .
1. Anti-inflammatory Effects
A library of compounds derived from 2,4-dichlorophenoxy acetic acid was synthesized and tested for their anti-inflammatory effects:
| Compound | Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 1k | 81.14 | 68.32 |
| 1m | 78.80 | Not reported |
| Indomethacin | 76.36 | 66.23 |
These results indicate that compounds related to this compound may provide effective anti-inflammatory action comparable to established drugs like indomethacin .
2. Anticonvulsant Activity
In another study focusing on the synthesis of novel derivatives for anticonvulsant activity:
| Compound Name | Activity Level |
|---|---|
| Compound 5h | Significant |
This compound exhibited considerable anticonvulsant effects in animal models, highlighting the potential for developing new therapeutic agents based on similar structures .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve modulation of inflammatory pathways and neurotransmitter systems. The presence of the dichlorophenoxy group may enhance interaction with specific biological targets involved in inflammation and seizure activity.
Comparison with Similar Compounds
a) 2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure: A phenoxyacetic acid herbicide with a 2,4-dichlorophenoxy group.
- Key Differences: Functional Group: 2,4-D contains a carboxylic acid (-COOH) group, enhancing water solubility (~900 mg/L at 20°C) compared to the amine-terminated butyl chain of the target compound, which likely reduces solubility. Applications: 2,4-D is a systemic herbicide, whereas N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline’s amine group may confer affinity for biological targets (e.g., enzyme inhibition).
b) Propanil (3,4-Dichloropropionanilide)
- Structure : An anilide herbicide with a dichlorinated aromatic ring.
- Key Differences :
- Reactivity : Propanil’s amide bond hydrolyzes readily in soil, whereas the target compound’s ether and amine groups may exhibit greater stability.
- Toxicity : Propanil inhibits photosynthesis in weeds (ACCase enzyme), while the target compound’s mechanism remains uncharacterized.
Physicochemical Properties
| Property | This compound | 2,4-D | Propanil |
|---|---|---|---|
| Molecular Weight (g/mol) | 346.27 | 221.04 | 218.08 |
| Solubility in Water | Low (estimated <10 mg/L) | 900 mg/L | 130 mg/L |
| LogP (Lipophilicity) | ~4.5 (predicted) | 2.81 | 3.1 |
| Melting Point (°C) | Not reported | 140–141 | 92–93 |
Research Findings and Gaps
- Synthesis: The target compound can be synthesized via nucleophilic substitution of 4-(2,4-dichlorophenoxy)butyl bromide with 2,5-dimethylaniline, but yield optimization data are absent.
- Toxicity: Chlorinated phenoxy compounds are often associated with endocrine disruption (e.g., 2,4-D), but the amine group in the target compound may introduce neurotoxic risks.
- Stability : Ether linkages are generally resistant to hydrolysis, suggesting environmental persistence.
Notes on Evidence Limitations
The cited structure report pertains to a unrelated bis-dimethylamino compound, highlighting the need for expanded literature review. Current analysis relies on extrapolation from structurally related agrochemicals.
Recommendations for Further Study
Experimental Characterization : Prioritize solubility, LogP, and stability studies.
Biological Screening : Test herbicidal, antifungal, or pharmacological activity.
Environmental Impact : Assess biodegradation pathways and ecotoxicology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline, and what analytical methods validate its purity?
- Methodology: Synthesize via nucleophilic substitution of 2,5-dimethylaniline with 4-(2,4-dichlorophenoxy)butyl halides. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via /-NMR in deuterated DMSO or CDCl₃. Cross-reference with IR spectroscopy for functional group verification (e.g., C-Cl stretching at ~750 cm⁻¹) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodology: Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) at 25–50°C. Monitor degradation via LC-MS over 24–72 hours. Quantify hydrolytic products (e.g., 2,5-dimethylaniline and 4-(2,4-dichlorophenoxy)butanol) using calibration curves. Compare half-life () across pH ranges to identify labile bonds .
Q. What spectroscopic techniques are critical for distinguishing positional isomers or impurities in this compound?
- Methodology: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions. For impurity profiling, combine GC-MS with electron ionization to detect trace byproducts (e.g., chlorinated intermediates) .
Advanced Research Questions
Q. How can computational modeling predict the herbicidal activity of this compound against target enzymes like ALS (acetolactate synthase)?
- Methodology: Perform molecular docking using AutoDock Vina or Schrödinger Suite. Use the crystal structure of ALS (PDB ID: 1NVM) as a receptor. Validate predictions with in vitro enzyme inhibition assays, measuring IC₅₀ values. Compare binding affinities with structurally related herbicides (e.g., 2,4-DB derivatives) to establish structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in solubility data reported across different solvents?
- Methodology: Systematically test solubility in polar (DMSO, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. Apply Hansen solubility parameters to predict miscibility. For discrepancies, evaluate solvent purity (e.g., residual water in DMSO) and temperature effects. Cross-validate with nephelometry for low-solubility cases .
Q. How can researchers design degradation studies to identify ecotoxicological risks in aquatic systems?
- Methodology: Expose the compound to simulated sunlight (UV irradiation at 365 nm) in aqueous matrices. Analyze photolytic products via LC-QTOF-MS and assess toxicity using Daphnia magna acute immobilization tests (OECD 202). Correlate degradation pathways with toxicity endpoints to identify hazardous metabolites .
Data Interpretation & Methodological Challenges
Q. Why might NMR spectra of this compound exhibit unexpected splitting patterns in deuterated solvents?
- Methodology: Investigate solvent-induced conformational changes. For example, DMSO-d₆ may stabilize intramolecular hydrogen bonding between the aniline NH and ether oxygen, altering coupling constants. Compare spectra in CDCl₃ to isolate solvent effects. Use variable-temperature NMR to probe dynamic processes .
Q. How to address inconsistencies in bioactivity data between in vitro and in vivo models?
- Methodology: Evaluate metabolic stability using liver microsome assays (e.g., rat S9 fraction). If rapid hepatic clearance occurs, modify the compound with prodrug strategies (e.g., esterification). Use pharmacokinetic modeling (e.g., PBPK) to bridge in vitro IC₅₀ values to effective in vivo doses .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
